[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Overview
Description
[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, amino, and oxopyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-2-yl intermediate, which is then functionalized with acetoxy and amino groups. The final step involves the acetylation of the hydroxyl groups to form the acetate ester. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxopyrimidinyl group, converting it to a hydroxypyrimidinyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetoxy groups.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxypyrimidinyl derivatives.
Substitution: Amino and thiol-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with specific biological activities.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to inhibit specific enzymes and pathways is being explored for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- [3,4-diacetyloxy-5-(4-hydroxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- [3,4-diacetyloxy-5-(4-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Comparison: Compared to its analogs, [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate exhibits unique reactivity due to the presence of the amino group. This functional group enhances its ability to participate in a wider range of chemical reactions, such as nucleophilic substitution and redox reactions. Additionally, the amino group can form hydrogen bonds, influencing the compound’s interaction with biological targets and enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O8/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIZHZPRFYKRIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874683 | |
Record name | 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2,3,5-TRI-O-ACETY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.33 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-07-0 | |
Record name | Ara-C triacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2,3,5-TRI-O-ACETY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.